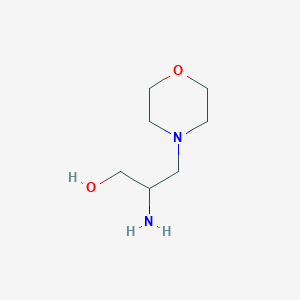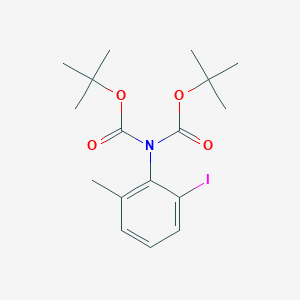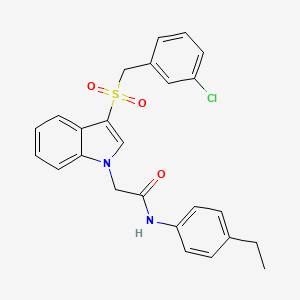
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide, also known as SB216763, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and apoptosis. The inhibition of GSK-3 by SB216763 has been shown to have significant effects on various biological processes, making it an important tool for scientific research.
Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the potential of N-substituted acetamide derivatives, including structures similar to 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide, in exhibiting moderate antibacterial properties. These compounds, characterized by their heterocyclic cores and sulfonyl groups, have been synthesized and evaluated for their efficacy against various bacterial strains. For instance, specific derivatives have shown notable growth inhibition against both Gram-negative and Gram-positive bacteria, suggesting their application in developing new antibacterial agents (Iqbal et al., 2017).
Anticancer Activity
The synthesis and characterization of compounds structurally related to 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide have been directed towards evaluating their potential as anticancer agents. Derivatives have been assessed for their tubulin inhibition capabilities and shown to possess promising attributes for preclinical development as cancer therapeutics. Their structural and spectroscopic characterization underlines the importance of the indole and acetamide groups in contributing to their bioactivity, highlighting their relevance in cancer research and treatment strategies (Knaack et al., 2001).
Antimicrobial and Antifungal Evaluation
Compounds with a basis in acetamide derivatives have been synthesized to explore their antimicrobial and antifungal activities. Through the incorporation of sulfonyl and heterocyclic elements, these molecules have been tested against a range of microbial and fungal pathogens, showing significant inhibitory effects. Such studies indicate the potential application of these compounds in addressing microbial resistance and developing new antimicrobial therapies (Darwish et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Research into the enzyme inhibitory properties of acetamide-based compounds, including those structurally related to 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide, has shown potential therapeutic applications. These compounds have been studied for their ability to inhibit specific enzymes relevant to disease pathways, including those involved in inflammation and cancer. Their synthesis and evaluation suggest a promising avenue for the development of targeted therapies with improved specificity and reduced side effects (Abbasi et al., 2017).
Optical Imaging for Cancer Detection
Innovative research into the development of water-soluble near-infrared dyes, incorporating indolyl and acetamide moieties, has opened new possibilities for cancer detection using optical imaging. These dyes, designed for high quantum yield and stability, facilitate the labeling of peptides and other biomolecules for targeted imaging of cancerous tissues. This application underscores the role of such compounds in advancing diagnostic techniques and improving early cancer detection (Pham et al., 2005).
Propriétés
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-2-18-10-12-21(13-11-18)27-25(29)16-28-15-24(22-8-3-4-9-23(22)28)32(30,31)17-19-6-5-7-20(26)14-19/h3-15H,2,16-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYURACOVMWXONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2,2-Dimethyl-3H-1-benzofuran-7-yl)amino]methyl]pyridine-4-sulfonyl fluoride](/img/structure/B2805273.png)
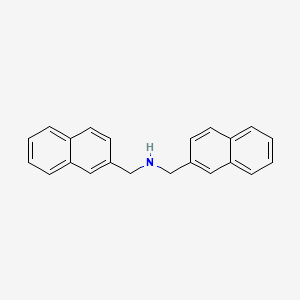
![8-(2-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805275.png)
![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2805277.png)
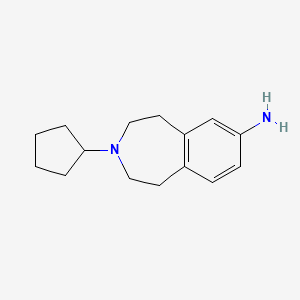
![Methyl 2-amino-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2805279.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2805283.png)
![5-(2,4-dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2805286.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2805290.png)

![N-[3-[3-(3,4-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2805292.png)
